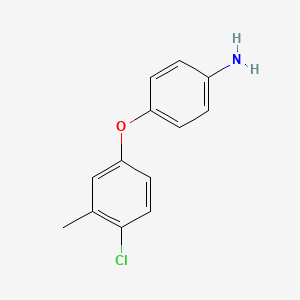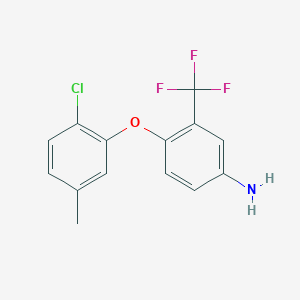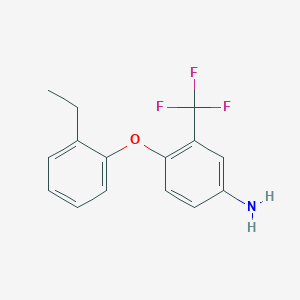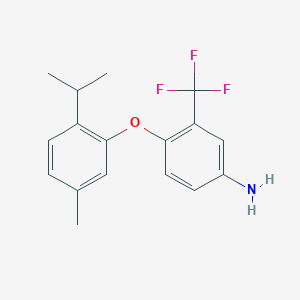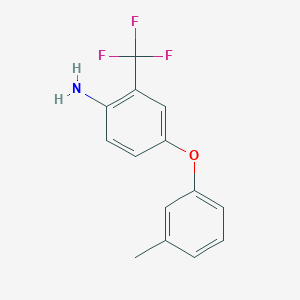
4-(3-Methylphenoxy)-2-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-Methylphenoxy)-2-(trifluoromethyl)aniline, also known as 4-MTA, is a chemical compound that has been studied extensively in both the scientific research and laboratory settings. It is an aromatic compound with a unique structure, which has been used in various applications ranging from drug development to chemical synthesis. 4-MTA is a fluorinated aniline derivative, and it can be synthesized from a variety of different precursors. This compound has been studied for its potential applications in drug development, as well as for its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline : This compound, related to 4-(3-Methylphenoxy)-2-(trifluoromethyl)aniline, was synthesized from 3,4-dichloronitrobenzene through hydrolysis and reduction. This process highlights the potential for generating compounds with environmental benefits due to its high yield and minimal pollution (Wen Zi-qiang, 2007).
Liquid Crystalline Properties : Derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, which include 4-trifluoromethyl and 4-trifluoromethoxy derivatives, show stable smectic B and A phases. This study reveals the role of moderately polar mesogens in stabilizing monolayer smectic states and the high orientational order in certain phases (S. Miyajima et al., 1995).
Insecticide Synthesis : this compound derivatives have been utilized in the synthesis of insecticides like Novaluron, indicating its potential in agricultural and pest control applications (Wen Zi-qiang, 2008).
Applications in Materials Science
Electro-Optic Materials : Research involving the synthesis of azo bisphenol amines via Ullmann coupling and their subsequent use in high molecular weight polycarbonate demonstrates the compound's utility in creating materials with electro-optic properties (S. Suresh et al., 2003).
Metal-Organic Frameworks : The compound's derivative, 4-Aminophenol, a biomarker of aniline, has been used in the creation of bi-functionalized luminescent metal-organic frameworks for the sensitive detection of biomarkers in urine, showcasing its potential in health monitoring and diagnostics (Yingmin Jin & B. Yan, 2021).
Polymer Science : Studies on synthesizing and characterizing polyetherimides containing trifluoromethyl-substituted benzene in the side chain reveal applications in creating organosoluble polymers with potential in various industrial and commercial uses (J. Liu et al., 2002).
Environmental and Catalytic Applications
- Catalytic Oxidation of Pollutants : Fe3O4 nanoparticles, a catalyst for the oxidation of phenolic and aniline compounds, show promise in environmental applications for removing hazardous materials from water, suggesting a use case for related aniline compounds in environmental remediation (Shengxiao Zhang et al., 2009).
properties
IUPAC Name |
4-(3-methylphenoxy)-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c1-9-3-2-4-10(7-9)19-11-5-6-13(18)12(8-11)14(15,16)17/h2-8H,18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGAZSHJGNAFFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC(=C(C=C2)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine](/img/structure/B1329083.png)


![Methyl 2-[4-(4-amino-2-chlorophenoxy)phenyl]-acetate](/img/structure/B1329091.png)


